molecular formula C9H8ClN3O4 B14372207 Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate CAS No. 91075-68-2

Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B14372207
CAS No.: 91075-68-2
M. Wt: 257.63 g/mol
InChI Key: RROVZGYVCWMFGU-UHFFFAOYSA-N
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Description

Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a nitrophenyl group, a hydrazinylidene moiety, and a chloroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of methyl chloroacetate with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinylidene acetates.

Scientific Research Applications

Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The nitrophenyl group may also contribute to the compound’s biological activity through its electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-(4-nitrophenyl)acetate
  • 4-Nitrophenylhydrazine
  • Methyl chloroacetate

Uniqueness

Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4/c1-17-9(14)8(10)12-11-6-2-4-7(5-3-6)13(15)16/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVZGYVCWMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40847719
Record name Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40847719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91075-68-2
Record name Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40847719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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